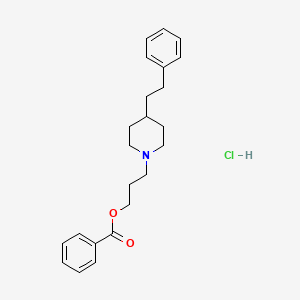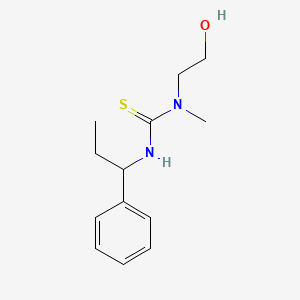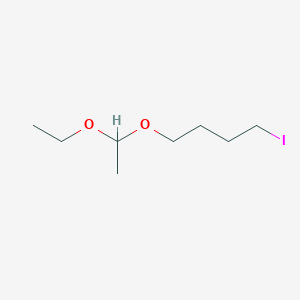
3-Methoxy-2-propoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-propoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, where the benzene ring is substituted with methoxy and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-propoxybenzonitrile typically involves the introduction of methoxy and propoxy groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction, where a suitable benzonitrile derivative is reacted with methoxy and propoxy reagents under controlled conditions. For instance, the reaction of 3-methoxybenzonitrile with propyl bromide in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-propoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of 3-methoxy-2-propoxybenzoic acid.
Reduction: Formation of 3-methoxy-2-propoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3-Methoxy-2-propoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-propoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context. Detailed studies are required to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzonitrile: Lacks the propoxy group, making it less hydrophobic.
2-Methoxybenzonitrile: Substitution pattern differs, affecting its reactivity and properties.
4-Methoxybenzonitrile: Substitution at the para position, leading to different steric and electronic effects
Uniqueness
3-Methoxy-2-propoxybenzonitrile is unique due to the presence of both methoxy and propoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of these substituents can enhance its utility in various chemical and biological contexts.
Propiedades
Número CAS |
80364-68-7 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-methoxy-2-propoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
AQVPWWOGBSDIGX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC=C1OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)

![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)




